

Vabametkib: A Comprehensive Target Selectivity Profile and Technical Overview

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Compound of Interest

Compound Name: Vabametkib

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Introduction

Vabametkib (formerly ABN401) is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a critical role in cell proliferation, survival, invasion, and angiogenesis; its dysregulation through amplification, mutation, or overexpression is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC).[2][3] **Vabametkib** has demonstrated promising anti-tumor activity in preclinical models and is currently under investigation in clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.[3][4] This document provides an in-depth technical guide to the target selectivity profile of **Vabametkib**, including detailed experimental methodologies and a review of its mechanism of action.

Target Selectivity Profile

Vabametkib has been profiled against a broad panel of kinases to determine its selectivity. A study involving 571 kinases (369 wild-type and 202 mutants) demonstrated that **Vabametkib** is highly selective for c-MET.[5][6]

Kinase Inhibition Profile

At a concentration of 1 μ M, **Vabametkib** demonstrated 98% inhibition of c-MET kinase activity. In the same screening panel, minimal off-target inhibition was observed, with only CLK1 and

CLK4 showing inhibition of 37% and 45%, respectively.[6] The high degree of selectivity for c-MET is consistent with **Vabametkib**'s favorable safety profile observed in clinical trials when compared to other less selective c-MET inhibitors.[7]

Target Kinase	% Inhibition @ 1µM	IC50 (nM)	Reference
c-MET	98%	7, 10	[6][8]
CLK1	37%	-	[6]
CLK4	45%	-	[6]

Table 1: Kinase Inhibition Profile of **Vabametkib**.

Inhibition of c-MET Mutants

Vabametkib has also been evaluated against a panel of clinically relevant c-MET mutants. The results indicate that **Vabametkib** effectively inhibits several of these mutated forms of the c-MET kinase.

c-MET Mutant	Inhibition Status
P991S	Inhibited
T992I	Inhibited
V1092I	Inhibited
T1173I	Inhibited
Y1235D	Inhibited
M1250T	Inhibited

Table 2: **Vabametkib** Activity Against c-MET Mutants.[6]

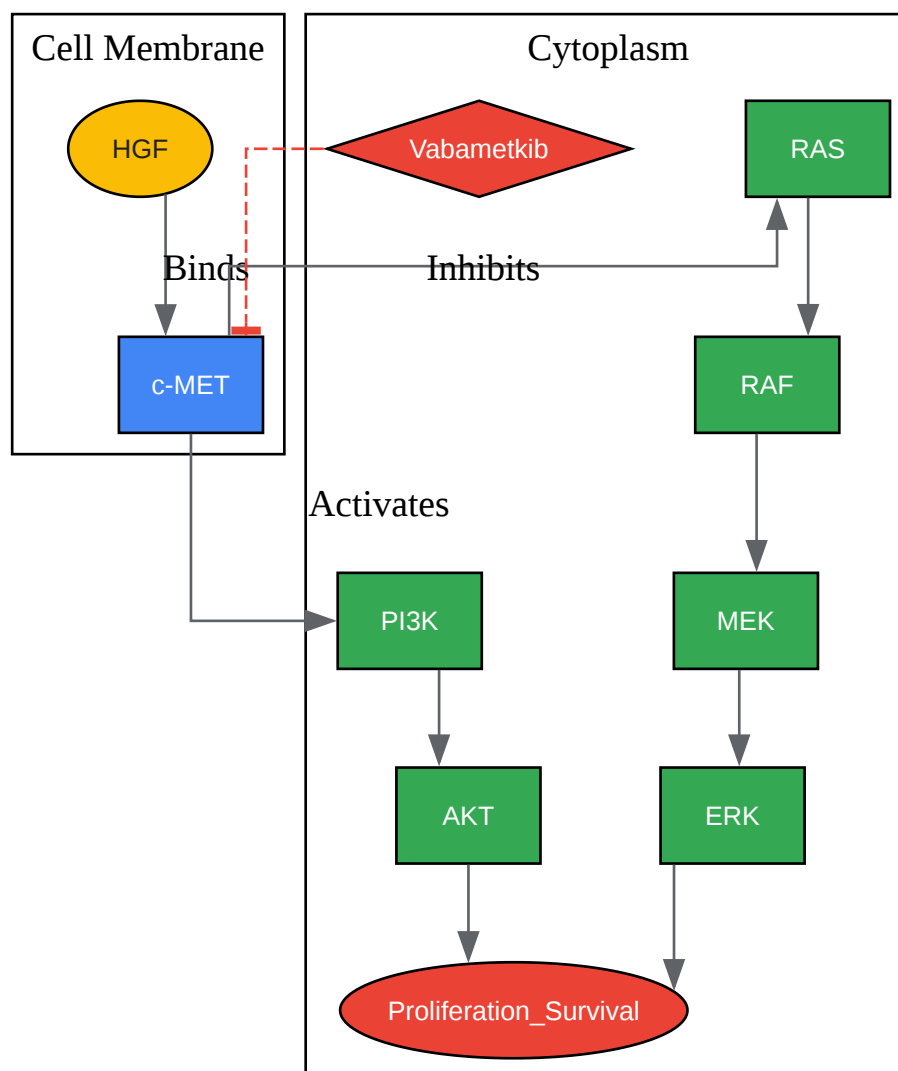
Mechanism of Action

Vabametkib exerts its anti-tumor effects by binding to the ATP-binding site of the c-MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream

signaling pathways.[1] This disruption of c-MET signaling leads to the induction of apoptosis and the suppression of tumor cell proliferation and survival in c-MET dependent cancer cells.[9]

Signaling Pathway Inhibition

Key downstream signaling pathways regulated by c-MET include the PI3K/AKT and RAS/MAPK pathways. Preclinical studies have shown that **Vabametkib** treatment leads to a significant reduction in the phosphorylation of AKT and ERK, key components of these pathways.[9] Furthermore, Western blot analyses have demonstrated that **Vabametkib** induces apoptosis through the cleavage of caspase-3 and PARP-1.[9]



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Vabametkib inhibits c-MET signaling.

Experimental Protocols

Kinase Inhibition Assay

The kinase selectivity of **Vabametkib** was determined using a radiometric kinase assay. The general protocol for such an assay involves the following steps:

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (radiolabeled with ^{33}P), and the test compound (**Vabametkib**) at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase to phosphorylate the substrate.
- **Quenching:** The reaction is stopped, typically by the addition of a solution containing EDTA.
- **Separation:** The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved using methods like filter binding or chromatography.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of **Vabametkib** on cancer cell lines were assessed using cell viability assays. A common method is the MTT or similar tetrazolium-based colorimetric assay:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Vabametkib** or a vehicle control and incubated for a specified period (e.g., 72 hours).

- **Reagent Addition:** A solution of a tetrazolium salt (e.g., MTT) is added to each well.
- **Incubation:** The plates are incubated for a few hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.



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Workflow for a cellular proliferation assay.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of **Vabametakib** was evaluated in tumor xenograft models, including patient-derived xenograft (PDX) models, with MET-addicted cancers.[9]

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** Human cancer cells with known c-MET alterations (e.g., high copy number or exon 14 skipping mutations) are subcutaneously injected into the flanks of the mice. For PDX models, tumor fragments from patients are implanted.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Once tumors reach a specified volume, the mice are randomized into treatment and control groups. **Vabametakib** is administered orally at a predetermined dose and schedule, while the control group receives a vehicle.
- **Monitoring:** Tumor volume and body weight are measured regularly throughout the study.

- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement). The anti-tumor efficacy is evaluated by comparing the tumor growth in the **Vabametakib**-treated group to the control group.

Conclusion

Vabametakib is a highly selective and potent c-MET inhibitor with a well-defined mechanism of action. Its strong anti-tumor activity in preclinical models of c-MET-driven cancers, coupled with its high selectivity, underscores its potential as a promising therapeutic agent. The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with NSCLC and other solid tumors with c-MET dysregulation.

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